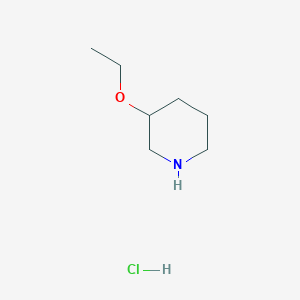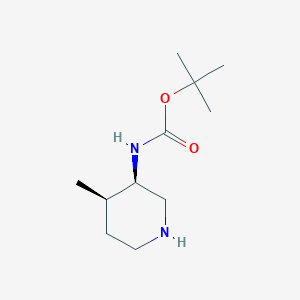
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C10H20N2O2•HCl . It has a molecular weight of 236.74 .
Molecular Structure Analysis
The molecular structure of “N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is represented by the formula C10H20N2O2•HCl . The InChI code for this compound is 1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
“N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride” is an oil at room temperature . It has a molecular weight of 236.74 and a molecular formula of C10H20N2O2•HCl .Applications De Recherche Scientifique
1. Synthesis and Optimization in Chemical Research
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride and its derivatives have been explored in chemical research, particularly in the synthesis and optimization of various compounds. For example, a study by Wei et al. (2016) discusses a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a novel Rho kinase inhibitor. This research is significant for the treatment of central nervous system disorders, highlighting the importance of such compounds in medicinal chemistry (Wei et al., 2016).
2. Use in Palladium-Catalyzed Aminocarbonylation
Compounds similar to N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, a key reaction in organic synthesis. Takács et al. (2014) utilized alkoxycarbonylpiperidines in this process, showing the utility of such compounds in complex organic synthesis processes (Takács et al., 2014).
3. Exploration in Pharmacology and Drug Design
In pharmacology and drug design, analogs of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been explored for their therapeutic potential. For instance, Tokuhara et al. (2018) discovered benzimidazole derivatives, including similar compounds, as potent and orally bioavailable renin inhibitors. This research contributes significantly to the development of new therapeutics for various medical conditions (Tokuhara et al., 2018).
4. Radiolabeling and Imaging Studies
In the field of imaging and radiolabeling, compounds like N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride have been synthesized for use in positron emission tomography (PET). A study by Katoch-Rouse et al. (2003) demonstrates the synthesis of such compounds for studying specific receptors in the brain, indicating their potential in medical imaging and diagnostics (Katoch-Rouse et al., 2003).
5. Molecular Interaction Studies
Molecular interaction studies have also utilized derivatives of N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride. Research by Shim et al. (2002) on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor provides insights into receptor-ligand interactions, which are crucial for drug development (Shim et al., 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-(3-methoxypropyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZMNVYRVRSSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)




![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)
